2-Bromoethyl Chloroformate Lipase-Mediated Enzymatic Deprotection: Selective C-Terminal Liberation
2-Bromoethyl esters, derived from 2-bromoethyl chloroformate, undergo lipase-mediated hydrolysis enabling selective C-terminal carboxyl group liberation in peptides and glycopeptides. In contrast to n-heptyl (Hep) esters, 2-bromoethyl esters provide an alternative cleavage option for acid- and base-sensitive polyfunctional substrates where conventional chemical deprotection is contraindicated [1].
| Evidence Dimension | Enzymatic deprotection selectivity |
|---|---|
| Target Compound Data | Lipase-mediated hydrolysis of 2-bromoethyl esters (pH 7-8, room temperature to 37 °C) |
| Comparator Or Baseline | n-Heptyl (Hep) esters (also cleavable by lipase under identical mild conditions) |
| Quantified Difference | No direct kinetic quantification; the 2-bromoethyl ester provides orthogonal reactivity relative to non-halogenated alkyl esters (ethyl, methyl) which lack enzymatic cleavage susceptibility |
| Conditions | Enzymatic hydrolysis using lipase at pH 7-8, room temperature to 37 °C; applied to C-terminal carboxyl protection in acid- and base-sensitive polyfunctional O-glycopeptides |
Why This Matters
This enables a deprotection strategy that is completely selective and proceeds under mildest conditions (pH 7-8, ambient temperature) without damaging other sensitive functionalities, a capability absent in standard alkyl chloroformates lacking the β-halogen substitution pattern.
- [1] Waldmann, H.; Braun, P.; Kunz, H. New enzymatic protecting group techniques for the construction of peptides and glycopeptides. Biomedica Biochimica Acta, 1991, 50(10-11), S243-S248. PMID: 1820053. View Source
